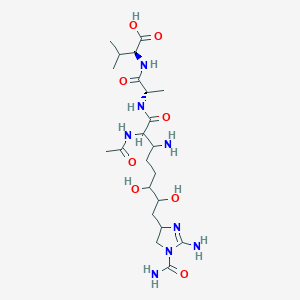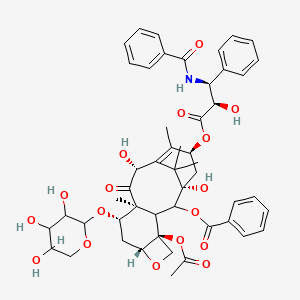
10-Deacetyl-7-xylosyltaxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Deacetyl-7-xylosyltaxol is a derivative of paclitaxel, a well-known chemotherapeutic agent. This compound is a member of the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division. This compound has shown improved pharmacological properties compared to paclitaxel, making it a subject of interest in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Deacetyl-7-xylosyltaxol involves a series of chemical reactions starting from 10-deacetylbaccatin III. The key steps include:
Redox Reactions: Initial oxidation and reduction steps to prepare the intermediate compounds.
Acetylation: Introduction of acetyl groups to specific positions on the molecule.
Deacetylation: Removal of acetyl groups to yield the final product
Industrial Production Methods: Industrial production of this compound typically involves semi-synthetic processes using natural precursors extracted from yew trees. The process is optimized to increase yield and reduce production costs by employing advanced techniques such as column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 10-Deacetyl-7-xylosyltaxol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Sodium periodate (NaIO4) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) for reduction reactions.
Acetylating Agents: Acetic anhydride for acetylation reactions.
Major Products: The major products formed from these reactions include various taxane derivatives such as Taxol, Taxol B (Cephalomannine), and Taxol C, which can be further converted to Docetaxel .
Scientific Research Applications
10-Deacetyl-7-xylosyltaxol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other taxane derivatives.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated for its potential as an anticancer agent with improved pharmacological properties compared to paclitaxel.
Industry: Utilized in the production of chemotherapeutic drugs .
Mechanism of Action
The mechanism of action of 10-Deacetyl-7-xylosyltaxol involves the stabilization of microtubules, preventing their depolymerization. This leads to the inhibition of cell division and induction of apoptosis in cancer cells. The compound targets tubulin, a key protein in the microtubule structure, and disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and cell death .
Comparison with Similar Compounds
Paclitaxel: The parent compound, known for its microtubule-stabilizing properties.
Docetaxel: A semi-synthetic derivative with improved water solubility and potency.
10-Deacetylbaccatin III: A precursor used in the synthesis of various taxane derivatives
Uniqueness: 10-Deacetyl-7-xylosyltaxol stands out due to its improved pharmacological properties, such as better solubility and enhanced anticancer activity. These features make it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C50H57NO17 |
|---|---|
Molecular Weight |
944.0 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30?,31-,32-,33+,35-,36?,37+,38+,39?,40?,42-,46?,48+,49-,50+/m0/s1 |
InChI Key |
ORKLEZFXASNLFJ-CNSXQYHSSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
Synonyms |
7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



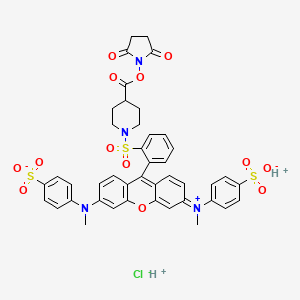
![N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263842.png)
![3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)
![(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide](/img/structure/B1263845.png)

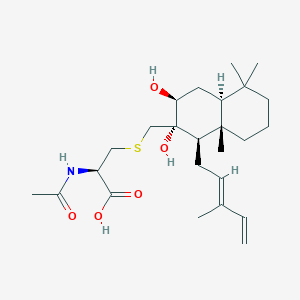
![1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263853.png)
![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate](/img/structure/B1263855.png)

![[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate](/img/structure/B1263859.png)
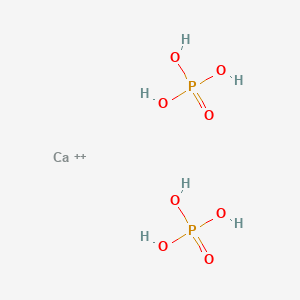
![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)
